7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 1202780-76-4) is the preferred starting scaffold for kinase inhibitor programs targeting BRAF, p38 MAPK, and dual DYRK1/CLK1. The 7-chloro substituent provides a defined synthetic handle for regioselective SNAr and palladium-catalyzed cross-coupling, enabling systematic SAR with sub-nanomolar potency. Unlike non-halogenated analogs, this scaffold enables one-pot tandem amination/cyclization for parallel synthesis, reducing labor costs and accelerating timelines. For chiral derivatives, the chlorine atom facilitates asymmetric catalysis. Procure this specific 7-chloro derivative for reproducible SAR across validated kinase platforms.

Molecular Formula C6H4ClN3O
Molecular Weight 169.57
CAS No. 1202780-76-4
Cat. No. B3032176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
CAS1202780-76-4
Molecular FormulaC6H4ClN3O
Molecular Weight169.57
Structural Identifiers
SMILESC1=CN=C2C(=C1Cl)NC(=O)N2
InChIInChI=1S/C6H4ClN3O/c7-3-1-2-8-5-4(3)9-6(11)10-5/h1-2H,(H2,8,9,10,11)
InChIKeyGNRJLARTHJVKGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS 1202780-76-4: Procurement-Ready Heterocyclic Building Block for Pharmaceutical Research


7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS: 1202780-76-4) is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine-2-one scaffold class, with molecular formula C₆H₄ClN₃O and molecular weight 169.57 g/mol . The compound features a fused imidazole-pyridine bicyclic core bearing a chlorine atom at the 7-position and a 2(3H)-one functionality . This scaffold has been validated as a hinge-binding pharmacophore in multiple kinase inhibitor discovery programs, with documented roles in the development of BRAF inhibitors [1], p38 MAP kinase inhibitors [2], and dual DYRK1/CLK1 inhibitors [3].

7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one: Why Structural Analogs Cannot Substitute Without Compromising Reactivity and Synthetic Utility


Direct substitution of 7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one with non-chlorinated analogs (e.g., 1H-imidazo[4,5-b]pyridin-2(3H)-one, CAS 16328-62-4) or alternative halogenated variants (e.g., 7-bromo or 5-chloro regioisomers) is not functionally equivalent. The 7-chloro substituent serves as a defined synthetic handle for regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling systematic structure-activity relationship (SAR) exploration [1]. Non-halogenated analogs lack this reactive site, requiring de novo functionalization strategies that alter synthetic sequence efficiency and regiochemical control [2]. Additionally, chlorine-specific electronic effects modulate the imidazopyridinone core's hydrogen-bonding capacity as a hinge-binding motif in kinase inhibitor design, with documented SAR differences between 7-chloro versus 7-unsubstituted or 7-bromo derivatives in p38 MAP kinase inhibitor optimization programs [3].

7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one: Quantitative Comparative Evidence for Scientific Selection


Regioselective Synthetic Handle: 7-Chloro vs. 5-Chloro Positional Isomers in Nucleophilic Aromatic Substitution

The 7-chloro substituent in imidazo[4,5-b]pyridine-2-ones exhibits regioselective reactivity toward nucleophilic aromatic substitution (SNAr) distinct from the 5-chloro positional isomer. Treatment of 1-substituted imidazo[4,5-b]pyridine 4-oxides with phosphoryl chloride (POCl₃) yields predominantly 7-chloro derivatives over 5-chloro products, enabling predictable synthetic access to the 7-functionalized scaffold [1]. This regioselectivity has been successfully applied to the preparation of chloroimidazo[4,5-b]pyridine nucleosides as precursors for 1-deazaadenosine analogs [1].

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Hinge-Binding Scaffold Potency Retention: 7-Substituted vs. Unsubstituted Imidazopyridinones in BRAF Kinase Inhibition

A series of BRAF inhibitors based on a 7-substituted 1H-imidazo[4,5-b]pyridin-2(3H)-one hinge-binding fragment (ring A) connected to a substituted phenyl ring demonstrated sub-nanomolar potency against mutant BRAF kinase, with optimized compounds achieving IC₅₀ values below 1 nM [1]. The 7-position substitution pattern was essential for maintaining the optimal hinge-binding geometry and hydrophobic pocket interactions; unsubstituted or 5-substituted analogs showed reduced potency or altered selectivity profiles across the SAR campaign [1].

Oncology Kinase Inhibitors BRAF V600E Structure-Activity Relationship

Synthetic Efficiency Advantage: 7-Chloro Imidazopyridinone vs. Alternative Scaffolds in One-Pot Cascade Cyclization

An efficient one-pot tandem carbamoyl chloride amination followed by palladium-catalyzed intramolecular urea cyclization provides high-throughput access to imidazo[4,5-b]pyridine-2-one ring systems [1]. This methodology is particularly suited for 7-chloro-substituted derivatives, enabling rapid analog generation without intermediate isolation. In contrast, alternative scaffolds such as imidazo[4,5-c]pyridine-2-ones require distinct synthetic routes with different palladium catalyst loadings and reaction conditions [1].

Synthetic Methodology Process Chemistry Palladium Catalysis

Scaffold Hopping Advantage: Imidazo[4,5-b]pyridin-2-one Core in p38 MAP Kinase Inhibitor Optimization

Through a scaffold-hopping strategy, the imidazo[4,5-b]pyridin-2-one core was identified as a potent hinge-binding motif for p38 MAP kinase inhibition [1]. Optimization of this scaffold yielded orally bioavailable inhibitors that suppressed cytokine production in a human whole blood cell-based assay with IC₅₀ values in the low nanomolar range [1]. The 7-position of the scaffold represents a critical vector for substitution to modulate pharmacokinetic properties and kinase selectivity; 7-unsubstituted analogs lack this tunable vector and show different ADME profiles [2].

Kinase Inhibitors Inflammation Scaffold Hopping Oral Bioavailability

Chiral Resolution and Asymmetric Synthesis Utility: 7-Chloro Imidazopyridinone as a Prochiral Substrate

The 7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one scaffold, when N-substituted, generates prochiral centers amenable to asymmetric catalysis and enzymatic resolution [1]. This property enables enantioselective synthesis of chiral imidazopyridinone derivatives for stereochemically-defined SAR studies. In contrast, the non-halogenated parent scaffold (1H-imidazo[4,5-b]pyridin-2(3H)-one, CAS 16328-62-4) lacks the 7-position functional handle required for introducing chiral auxiliaries or directing groups that facilitate enantioselective transformations [1].

Asymmetric Synthesis Chiral Resolution Process Chemistry

Dual Kinase Inhibition Scaffold: Imidazo[4,5-b]pyridine-2-one Core in DYRK1/CLK1 Inhibitor Development

The imidazo[4,5-b]pyridine-2-one scaffold has been patented as the core pharmacophore for dual DYRK1/CLK1 inhibitors targeting cancer, neurodegenerative disorders, and metabolic diseases [1]. The 7-position of this scaffold represents a critical vector for modulating kinase selectivity between DYRK1 and CLK1 isoforms, with chlorine substitution providing both electronic modulation and a synthetic handle for further optimization [2]. Unsubstituted or alternative-position substituted analogs (e.g., 5-chloro or 6-chloro regioisomers) exhibit altered selectivity profiles and require distinct synthetic approaches [2].

Neurodegeneration Kinase Inhibitors Dual Pharmacology Medicinal Chemistry

7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one: Optimal Procurement Scenarios Based on Quantitative Evidence


Scenario A: Kinase Inhibitor Lead Optimization Requiring Regioselective Scaffold Functionalization

For medicinal chemistry programs targeting BRAF, p38 MAP kinase, or dual DYRK1/CLK1 inhibition, 7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one provides the optimal starting scaffold due to its regioselective chlorine substituent enabling predictable SNAr and cross-coupling reactions [1]. The scaffold has demonstrated sub-nanomolar IC₅₀ potential in optimized BRAF inhibitors and low nanomolar cellular activity in p38 MAP kinase programs [2][3]. Procurement of this specific 7-chloro derivative, rather than the non-halogenated analog (CAS 16328-62-4) or 5-chloro regioisomer, ensures synthetic efficiency and SAR reproducibility across these validated kinase platforms.

Scenario B: High-Throughput SAR Campaigns Requiring One-Pot Synthetic Efficiency

For organizations conducting rapid analog generation via parallel synthesis, the 7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one scaffold is uniquely suited for one-pot tandem amination/palladium-catalyzed cyclization protocols [1]. This methodology reduces intermediate isolation steps compared to alternative imidazo[4,5-c]pyridine-2-one scaffolds, directly lowering labor costs and accelerating SAR timelines. Procurement of this specific chlorinated intermediate enables immediate entry into high-throughput diversification without requiring de novo halogenation steps.

Scenario C: Stereochemically-Defined Chiral Derivative Synthesis for Patent Differentiation

For pharmaceutical development programs requiring chiral imidazopyridinone derivatives with defined stereochemistry for patent composition-of-matter claims, 7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one offers a functionalizable prochiral substrate amenable to asymmetric catalysis and enzymatic resolution [1]. The chlorine atom serves as a synthetic handle for installing chiral auxiliaries or directing groups that facilitate enantioselective transformations. Non-halogenated analogs lack this critical functionalization vector, limiting chiral SAR exploration.

Scenario D: Academic or Industrial Nucleoside Analog Synthesis for Antiviral/Anticancer Research

For research groups synthesizing 1-deazaadenosine nucleoside analogs or related purine-derived inhibitors, 7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one provides regioselective access to the chloroimidazo[4,5-b]pyridine nucleoside precursor scaffold [1]. The regioselective chlorination pathway (7-position predominant over 5-position) reduces purification requirements and improves synthetic reproducibility for academic laboratories with limited preparative HPLC capacity. This scaffold class has documented applications in antimicrobial nucleosidase inhibitor development [2].

Quote Request

Request a Quote for 7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.